molecular formula C27H24O5 B13785732 Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate CAS No. 6846-96-4

Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate

Cat. No.: B13785732
CAS No.: 6846-96-4
M. Wt: 428.5 g/mol
InChI Key: URRSSEPNGJTXAO-UHFFFAOYSA-N
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Description

Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate is a complex organic compound with the molecular formula C27H24O5 and a molecular weight of 428.476 g/mol This compound is characterized by its chromen-4-one core structure, which is substituted with various functional groups, including benzyl, dimethyl, and methylphenyl groups

Preparation Methods

The synthesis of Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl acetate with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures to facilitate the esterification process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate can be compared with other similar compounds, such as:

    Coumarin Derivatives: These compounds share the chromen-4-one core structure and exhibit similar biological activities. the presence of different substituents can significantly alter their properties and applications.

    Benzyl Esters: Compounds with benzyl ester functional groups are widely used in organic synthesis and medicinal chemistry.

    Flavonoids: These naturally occurring compounds also contain the chromen-4-one core and are known for their antioxidant and anti-inflammatory properties.

Properties

CAS No.

6846-96-4

Molecular Formula

C27H24O5

Molecular Weight

428.5 g/mol

IUPAC Name

benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetate

InChI

InChI=1S/C27H24O5/c1-17-9-11-21(12-10-17)26-27(24(29)22-14-18(2)13-19(3)25(22)32-26)31-16-23(28)30-15-20-7-5-4-6-8-20/h4-14H,15-16H2,1-3H3

InChI Key

URRSSEPNGJTXAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC(=CC(=C3O2)C)C)OCC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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